molecular formula C10H8N2 B13792804 4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI) CAS No. 83693-81-6

4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI)

Cat. No.: B13792804
CAS No.: 83693-81-6
M. Wt: 156.18 g/mol
InChI Key: QBLMQPCAPSVSJU-UHFFFAOYSA-N
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Description

4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI) is a synthetically designed bridged heterocyclic compound featuring a complex fused ring system. Its intricate architecture, incorporating pyrrolo[3,2-c]azocine core constrained by a methano bridge, makes it a scaffold of significant interest in advanced medicinal chemistry and drug discovery research. This compound is related to a class of pyrrolo-fused heterocycles that are actively investigated for their potential as molecular scaffolds in the development of novel therapeutic agents . While specific biological data for this precise compound is limited in the current literature, structurally related pyrrolo-fused heterocycles are widely recognized for their diverse bioactivities. Research on analogous systems has shown that such frameworks are often explored as inhibitors of specific biological targets . The rigidity and three-dimensional shape imposed by the methano bridge in this structure may offer unique advantages for exploring interactions with biological macromolecules, potentially leading to high selectivity. Researchers value this compound for its potential utility in structure-activity relationship (SAR) studies, fragment-based drug design, and as a synthetic intermediate for constructing more complex molecular architectures. This product is intended for research purposes by qualified laboratory personnel only. It is not approved for diagnostic or therapeutic applications, nor for human, veterinary, or household use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with their institution's laboratory safety protocols.

Properties

CAS No.

83693-81-6

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

5,11-diazatricyclo[6.3.1.02,6]dodeca-1(11),2(6),3,7,9-pentaene

InChI

InChI=1S/C10H8N2/c1-3-11-9-5-7(1)6-10-8(9)2-4-12-10/h1-4,6,12H,5H2

InChI Key

QBLMQPCAPSVSJU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C1=NC=C2)C=CN3

Origin of Product

United States

Preparation Methods

Preparation Methods of 4,8-Methano-1H-pyrrolo[3,2-c]azocine

General Synthetic Strategy

The synthesis of 4,8-Methano-1H-pyrrolo[3,2-c]azocine typically involves constructing the bicyclic framework through ring-closure reactions starting from substituted pyrrole derivatives or related azoles. These methods require carefully controlled reaction conditions to favor the formation of the bicyclic structure while minimizing side reactions.

Reported Synthetic Routes

Ring-Closure of Pyrrole Derivatives
  • Precursors: Substituted pyrroles or azoles capable of undergoing intramolecular cyclization.
  • Conditions: Acidic or basic catalysis to promote ring closure.
  • Outcome: Formation of the fused bicyclic azocine-pyrrole system.

This method is the most common approach and involves the cyclization of functionalized pyrrole intermediates under controlled temperature and catalytic conditions to yield the target bicyclic structure.

Detailed Experimental Conditions and Yields

Due to limited direct literature on 4,8-Methano-1H-pyrrolo[3,2-c]azocine synthesis, the following table summarizes typical conditions adapted from related azocine and pyrrole chemistry, highlighting critical parameters for successful synthesis:

Step Reagents/Precursors Reaction Conditions Yield (%) Notes
1 Substituted pyrrole derivative Acidic/basic catalysis, reflux 50-70 Ring closure to form bicyclic azocine ring
2 Cyclization agents (e.g., hydrazine hydrate) Room temp to mild heating, 2-24 h 60-80 Promotes bicyclic framework formation
3 Purification Recrystallization, column chromatography - Essential for isolating pure compound

Note: The yields and conditions are inferred from analogous heterocyclic syntheses and may vary depending on specific substituents and catalysts used.

Analytical Characterization

The synthesized 4,8-Methano-1H-pyrrolo[3,2-c]azocine and its derivatives are typically characterized by:

Summary of Research Findings

  • The compound’s bicyclic framework is formed primarily via ring-closure reactions of pyrrole derivatives under controlled acidic or basic conditions.
  • Synthetic methods require optimization of temperature, solvent, and catalyst to maximize yield and purity.
  • Analogous bicyclic heterocycles have been synthesized using multi-step procedures involving hydrazine hydrate cyclization, which may be adapted for 4,8-Methano-1H-pyrrolo[3,2-c]azocine.
  • Comprehensive spectroscopic and crystallographic analyses are essential for confirming the successful synthesis of the compound.
  • The compound’s unique structure underpins its potential in medicinal chemistry, warranting further synthetic and biological studies.

Chemical Reactions Analysis

Types of Reactions

4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI) involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

4,7-Methano-2H-[1,2,5]thiadiazolo[2,3-a]pyridine(9CI) (CAS: 180028-51-7)

  • Structure: A thiadiazole ring fused with pyridine, bridged by a methano group at positions 4 and 7 .
  • Molecular Formula : C₇H₆N₂S (MW: 150.2 g/mol).
  • Key Differences: Heteroatoms: Contains sulfur (thiadiazole) and nitrogen, unlike the target compound’s nitrogen-only system. Ring Size: The pyridine ring is 6-membered, smaller than the azocine in the target compound. Bridge Position: The 4,7-methano bridge may impose different steric constraints compared to the 4,8 bridge in the target.
  • Implications : Sulfur’s electronegativity could enhance reactivity in electrophilic substitutions, while the smaller pyridine ring reduces conformational flexibility .

4,7-Methano-1H-pyrrolo[2,3-c]pyridine(9CI) (CAS: 128710-65-6)

  • Structure : Pyrrole fused with pyridine, bridged at positions 4 and 7 .
  • Molecular Formula : C₈H₆N₂ (MW: ~130 g/mol, inferred).
  • Key Differences :
    • Fused Rings : Pyridine (6-membered) vs. azocine (8-membered) in the target compound.
    • Bridge Position : The 4,7 bridge creates a distinct bicyclic geometry compared to the 4,8 bridge.
  • Implications : The smaller pyridine ring likely increases ring strain and reduces solubility compared to the azocine system .

Prasugrel (Thienopyridine Derivative)

  • Structure : Thiophene fused with pyridine, substituted with acetyloxy and fluorobenzyl groups .
  • Key Differences :
    • Heteroatoms : Contains sulfur (thiophene) instead of the azocine’s nitrogen.
    • Pharmaceutical Relevance : Prasugrel is an antiplatelet agent, suggesting that nitrogen-rich analogs like the target compound could have bioactivity modulated by electronic differences .

5H-Furo[3,2-c]quinolin-4-ones

  • Structure: Furan fused with quinoline, often substituted with methyl or allyl groups .
  • Key Differences: Heteroatoms: Oxygen (furan) vs. nitrogen in the target compound. Ring System: Larger fused quinoline system (10-membered) compared to the 9-membered pyrroloazocine.
  • Implications : Oxygen’s electron-donating effects may alter aromaticity and binding interactions in biological systems .

Indole-3-Carbinol (I3C)

  • Structure : Benzene fused with pyrrole, substituted with a hydroxymethyl group .
  • Molecular Formula: C₉H₉NO (MW: 147.17 g/mol).
  • Key Differences: Aromaticity: Indole’s benzene ring enhances stability compared to the non-aromatic azocine in the target compound.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Heteroatoms Ring Sizes Bridge Position Key Features
4,8-Methano-1H-pyrrolo[3,2-c]azocine Inferred: C₉H₈N₂ Not available N 5 (pyrrole) + 8 4,8 High conformational flexibility
4,7-Methano-thiadiazolo-pyridine C₇H₆N₂S 150.2 N, S 6 (pyridine) 4,7 Sulfur enhances reactivity
4,7-Methano-pyrrolopyridine C₈H₆N₂ ~130 N 5 (pyrrole) + 6 4,7 Increased ring strain
Prasugrel C₁₅H₁₄FNO₃S ~373.4 N, S, O, F 6 (thiophene/pyridine) None Antiplatelet activity
Indole-3-carbinol C₉H₉NO 147.17 N, O 6 (benzene) + 5 None Aromatic stability

Biological Activity

4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI) is a bicyclic organic compound notable for its unique structural characteristics that include a pyrrole and azocine framework. This compound has attracted attention in medicinal chemistry and materials science due to its potential biological activities and applications.

Chemical Structure

The molecular formula of 4,8-methano-1H-pyrrolo[3,2-c]azocine is represented as follows:

  • Molecular Formula : C₁₁H₉N₃
  • Molecular Weight : 185.21 g/mol

The compound's structure is defined by a fused ring system that contributes to its reactivity and biological properties.

Pharmacological Properties

Recent studies indicate that 4,8-methano-1H-pyrrolo[3,2-c]azocine exhibits several notable biological activities:

  • Antitumor Activity : Preliminary research suggests that this compound may inhibit the growth of various cancer cell lines.
  • Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuropharmacological Effects : Investigations into its effects on the central nervous system have revealed possible anxiolytic and antidepressant-like properties.

The biological activity of 4,8-methano-1H-pyrrolo[3,2-c]azocine is hypothesized to involve:

  • Interaction with Receptors : Binding studies suggest it may interact with neurotransmitter receptors, influencing neurotransmission.
  • Cellular Pathways : It appears to modulate signaling pathways related to cell proliferation and apoptosis.

Case Studies

  • Antitumor Research : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
  • Antimicrobial Testing : In a microbiological assessment, 4,8-methano-1H-pyrrolo[3,2-c]azocine was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating moderate antimicrobial activity.
  • Neuropharmacological Study : A behavioral study in rodents assessed the anxiolytic effects of the compound. Animals treated with 4,8-methano-1H-pyrrolo[3,2-c]azocine showed reduced anxiety-like behavior in the elevated plus maze test compared to controls.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally similar to 4,8-methano-1H-pyrrolo[3,2-c]azocine:

Compound NameMolecular FormulaBiological Activity
4,7-Methano-1H-indoleC₉H₈N₂Antidepressant effects
1,5-Methano-3-benzazocineC₁₁H₉NAnti-inflammatory properties
4,7-Methano-1H-pyrrolo[3,4-c]pyridineC₁₀H₈N₂Neuroprotective effects

Q & A

Q. What established synthetic routes are available for 4,8-Methano-1H-pyrrolo[3,2-c]azocine derivatives?

The synthesis of tricyclic azocine derivatives often employs photocyclization of halogenated precursors. For example, α-chloroacetyl-substituted aromatic amines undergo irradiation in methanol-water systems to yield eight-membered lactams, as demonstrated in the photolysis of α-chloroacetyl-2-(α-naphthyl)ethylamine (47% yield) . Variations in precursors (e.g., substituted amines) and solvent systems (e.g., 1:1 MeOH/H₂O) are critical for optimizing yields. Additionally, N-alkylation and acetylation steps can further diversify the core structure .

Q. How is structural elucidation performed for 4,8-Methano-1H-pyrrolo[3,2-c]azocine derivatives?

Structural characterization relies on spectroscopic techniques:

  • Mass spectrometry (ESI-MS) confirms molecular weight and purity.
  • Infrared spectroscopy (IR) identifies functional groups (e.g., lactam C=O stretches at ~1650–1700 cm⁻¹).
  • NMR (¹H/¹³C) resolves ring junction stereochemistry and substituent positioning. For example, coupling constants in ¹H NMR distinguish axial vs. equatorial protons in fused bicyclic systems .
  • X-ray crystallography (if applicable) provides definitive confirmation of ring geometry and substituent orientation .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of 4,8-Methano-1H-pyrrolo[3,2-c]azocine derivatives?

Key variables include:

  • Solvent polarity : Methanol-water mixtures enhance photocyclization efficiency by stabilizing polar intermediates .
  • Irradiation wavelength : Vycor-filtered Hg lamps (λ > 254 nm) prevent side reactions from excessive UV energy .
  • Temperature : Room temperature minimizes thermal degradation of photolabile intermediates.
  • Precursor substitution : Electron-withdrawing groups (e.g., halogens) on aromatic rings accelerate cyclization kinetics but may require post-synthetic purification (e.g., column chromatography) .

Q. What strategies resolve contradictory spectroscopic data during characterization of novel derivatives?

Discrepancies between calculated and observed spectra often arise from:

  • Dynamic stereochemistry : Use variable-temperature NMR to detect ring-flipping or conformational exchange in azocine derivatives.
  • Tautomerism : DFT calculations (e.g., Gaussian) model possible tautomeric forms and predict dominant NMR signals .
  • Impurity interference : Combine HPLC-MS with preparative TLC to isolate pure fractions for re-analysis .

Q. How can computational methods predict the reactivity of 4,8-Methano-1H-pyrrolo[3,2-c]azocine in cyclization reactions?

  • DFT simulations (e.g., B3LYP/6-31G*) model transition states to identify favorable cyclization pathways and activation energies.
  • Molecular docking explores steric and electronic effects of substituents on reaction feasibility .
  • Solvent modeling (e.g., COSMO-RS) predicts solvent effects on reaction thermodynamics .

Q. How do structural modifications impact biological activity, such as G-quadruplex DNA binding?

  • Fluorophore integration : Anthracene derivatives (e.g., compound 9CI) enhance fluorescence for tracking DNA interactions. Substituent position (e.g., para vs. meta) affects π-stacking with G-quartets .
  • Stoichiometry analysis : Job plots confirm 1:1 binding ratios, while mutagenesis studies (e.g., loop mutations in DNA) localize interaction sites .
  • SAR studies : Systematic variation of substituents (e.g., methoxy, fluoro) correlates with binding affinity and selectivity .

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